7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one
Overview
Description
“7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one” is a chemical compound with the molecular formula C9H9ClN2O . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of quinoline derivatives, such as “7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one”, has been a topic of interest due to their biological and pharmaceutical properties . The synthesis of these compounds often involves methods like the Skraup, Doebner von Miller, and Combes procedures . For example, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Scientific Research Applications
Quinolines are a class of compounds that have been widely studied due to their interesting pharmaceutical and biological activities . They are valuable in drug research and development . Here are some general applications of quinolines:
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Pharmaceutical Research
- Quinolines have been used in the synthesis of various drugs . For example, quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis .
- The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . These methods are practical and quite meaningful for both scientific research and industrial applications .
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Synthetic Organic Chemistry
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Industrial Applications
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Antiviral and Anti-inflammatory Activities
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Antibacterial and Antimycobacterial Activities
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Antihypertensive and Antidiabetic Activities
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Anticancer and Anti-HIV Activities
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Antimicrobial and Antifungal Activities
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Antioxidant and Anti-amoebic Activities
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Antitubercular and Antimalarial Activities
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Anticholinesterase Activities
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Antipyretic and Anti-allergic Activities
Future Directions
The future directions for “7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. For instance, quinoline derivatives are being extensively explored for their potential as antimalarial compounds . Additionally, the development of brighter and more photostable fluorescent nucleobase analogues for single-molecule fluorescence detection is an area of ongoing research .
properties
IUPAC Name |
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-5-1-2-6(11)4-8(5)12-9(7)13/h1-2,4,7H,3,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYWQQWRLJBHEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-3-chloro-3,4-dihydro-1H-quinolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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